molecular formula C21H21BrN4O3 B2840109 (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1903038-62-9

(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2840109
CAS No.: 1903038-62-9
M. Wt: 457.328
InChI Key: RFUMHORFSXAYHM-UHFFFAOYSA-N
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Description

The compound (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that features a combination of pyrrolidine, pyrazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Bromopyridine Derivative: The 3-bromopyridin-2-yl group is introduced via a halogenation reaction, often using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reactions: The pyrrolidine intermediate is then coupled with the bromopyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a condensation reaction involving a hydrazine derivative and an appropriate diketone.

    Final Coupling: The final step involves coupling the pyrazole derivative with the pyrrolidine intermediate under suitable conditions, often involving a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromopyridinyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structural features suggest potential interactions with biological macromolecules.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

Industrially, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The bromopyridinyl and pyrazole groups are likely involved in key interactions with these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-((3-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
  • (3-((3-fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Uniqueness

The presence of the bromine atom in (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone imparts unique reactivity compared to its chloro or fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interaction with molecular targets, potentially leading to distinct biological activities.

Properties

IUPAC Name

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O3/c1-25-19(12-18(24-25)14-5-3-6-15(11-14)28-2)21(27)26-10-8-16(13-26)29-20-17(22)7-4-9-23-20/h3-7,9,11-12,16H,8,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUMHORFSXAYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(C3)OC4=C(C=CC=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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